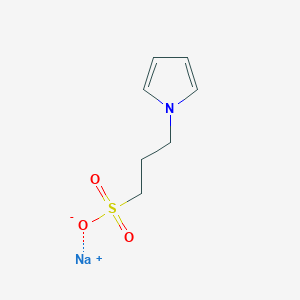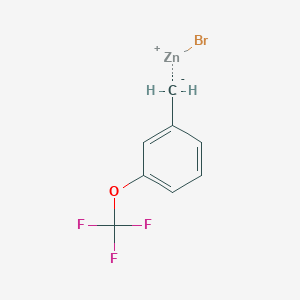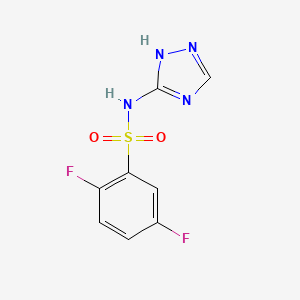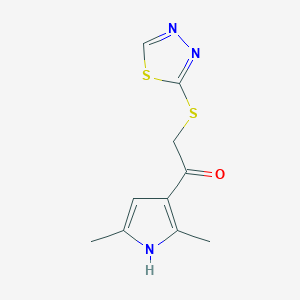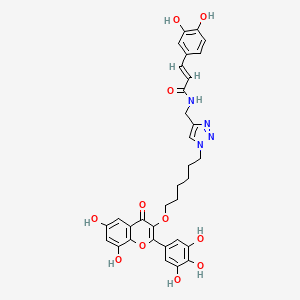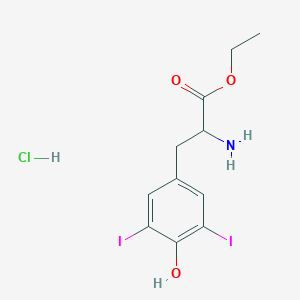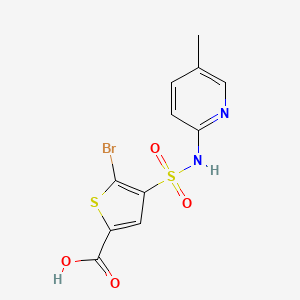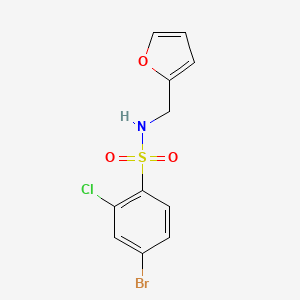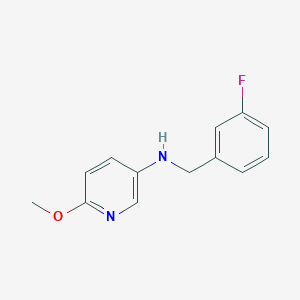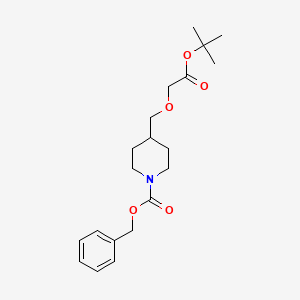
5-Decyl-2-(4-dodecylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-(4-dodecylphenyl)pyridine: is an organic compound with the molecular formula C33H53N . It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound features a pyridine ring substituted with decyl and dodecylphenyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-dodecylphenyl)pyridine can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds under mild conditions, typically in the presence of ammonium acetate, to yield highly functionalized pyridines.
Industrial Production Methods: For industrial-scale production, the Chichibabin synthesis is often employed. This method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . The process is carried out in the gas phase, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Decyl-2-(4-dodecylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkyl-substituted pyridines.
Applications De Recherche Scientifique
Chemistry: 5-Decyl-2-(4-dodecylphenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Pyridine derivatives are known to interact with various biological targets, making them useful in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Pyridine derivatives are found in many drugs, including antihistamines and vasodilators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-(4-dodecylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-(4-Dodecylphenyl)-5-octylpyridine: Similar in structure but with an octyl group instead of a decyl group.
2-(4-Dodecylphenyl)-5-hexylpyridine: Features a hexyl group, leading to different chemical properties.
Uniqueness: 5-Decyl-2-(4-dodecylphenyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its longer alkyl chains contribute to increased hydrophobicity and potential interactions with lipid membranes, making it distinct from its shorter-chain analogs.
Propriétés
Formule moléculaire |
C33H53N |
|---|---|
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
5-decyl-2-(4-dodecylphenyl)pyridine |
InChI |
InChI=1S/C33H53N/c1-3-5-7-9-11-13-14-16-17-19-21-30-23-26-32(27-24-30)33-28-25-31(29-34-33)22-20-18-15-12-10-8-6-4-2/h23-29H,3-22H2,1-2H3 |
Clé InChI |
MICCUUPQTQIXSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
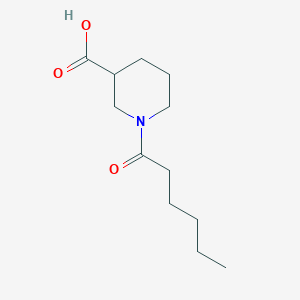
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
